Asperlicin C - 93413-06-0

Asperlicin C

Catalog Number: EVT-255351
CAS Number: 93413-06-0
Molecular Formula: C25H18N4O2
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asperlicin C is a member of the class of asperlicins in which the core 6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione skeleton is substituted at the 7 pro-S position by an indol-3-ylmethyl group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is an organic heterotetracyclic compound, a member of asperlicins and a member of indoles.
Source and Classification

Asperlicin C is classified as a non-peptidic cholecystokinin antagonist. It is part of a broader family of compounds known as asperlicins, which are produced by various species of Aspergillus. The specific strain Aspergillus alliaceus is noted for its ability to produce these mycotoxins, which have garnered interest due to their pharmacological properties .

Synthesis Analysis

The synthesis of Asperlicin C has been explored through various methodologies. Notably, one method involves the use of scandium triflate and microwave irradiation to facilitate the direct double dehydrocyclization of anthranilate-containing tripeptides. This approach allows for a more efficient synthesis process compared to traditional methods .

Another significant synthesis route utilizes dimethyl dioxirane in a one-pot reaction that converts Asperlicin C into its analogs, including Asperlicin E. This method highlights the versatility of Asperlicin C in synthetic organic chemistry . The total synthesis strategies emphasize enantioselectivity and efficiency, making them suitable for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of Asperlicin C has been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound features a fused quinazolinone core structure, which is characteristic of many bioactive natural products. The structural formula can be represented as follows:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}

This formula indicates the presence of two nitrogen atoms and highlights the compound's potential for interaction with biological targets . X-ray crystallography has also been employed to confirm the three-dimensional arrangement of atoms within the molecule, providing insights into its stereochemistry.

Chemical Reactions Analysis

Asperlicin C participates in various chemical reactions that are crucial for its transformation into other bioactive compounds. One notable reaction involves its conversion into Asperlicin E through oxidation processes mediated by dimethyl dioxirane. This reaction exemplifies the compound's reactivity and potential for further derivatization in synthetic chemistry .

Additionally, the compound can undergo hydrolysis and other functional group modifications that enhance its biological activity or alter its pharmacokinetic properties. Understanding these reactions is essential for developing analogs with improved efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of Asperlicin C primarily involves its role as a cholecystokinin antagonist. Cholecystokinin is a peptide hormone that plays a significant role in digestion and satiety. By antagonizing this hormone's receptors, Asperlicin C can modulate gastrointestinal motility and potentially influence appetite regulation .

Research indicates that Asperlicin C binds to the cholecystokinin receptors with high affinity, thereby inhibiting their activity. This mechanism is crucial for exploring therapeutic applications in conditions such as obesity or gastrointestinal disorders.

Physical and Chemical Properties Analysis

Asperlicin C exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 240.27 g/mol
  • Melting Point: Specific data on melting point may vary based on purity but typically falls within a defined range for similar compounds.
  • Solubility: It shows varying solubility in organic solvents, which is essential for its extraction and purification processes.
  • Stability: The compound's stability under different pH conditions can influence its efficacy as a therapeutic agent.

These properties are critical for both laboratory handling and potential pharmaceutical formulations.

Applications

The applications of Asperlicin C extend beyond basic research into practical therapeutic uses:

  • Pharmacology: Its role as a cholecystokinin antagonist positions it as a candidate for treating obesity and related metabolic disorders.
  • Research Tool: Asperlicin C can serve as a valuable tool in studying cholecystokinin pathways and related physiological processes.
  • Synthetic Chemistry: The compound's structure allows it to be utilized in synthesizing novel analogs with enhanced biological activities.
Biosynthesis and Natural Production Pathways of Asperlicin C

Genomic and Enzymatic Basis of Asperlicin C Biosynthesis in Aspergillus alliaceus

The biosynthesis of asperlicin C is governed by a dedicated gene cluster in Aspergillus alliaceus ATCC 20656, comprising three core genes: AspA, AspB, and AspC. The bimodular nonribosomal peptide synthetase (NRPS) AspA (276 kDa) serves as the central biosynthetic machinery, featuring an atypical A-T-C-A-T-CT domain architecture. Unlike typical trimodular NRPS systems, AspA employs an iterative module strategy: Module 1 (A₁-T₁-C₁) activates anthranilate twice, while Module 2 (A₂-T₂-CT) activates tryptophan. The terminal condensation (CT) domain catalyzes cyclorelease, forming the tetracyclic scaffold of asperlicin C [1] [4] [5]. Genetic deletion of aspA abolishes asperlicin C production, confirming its indispensability [1] [7].

The AspC gene encodes a monomodular NRPS predicted to activate valine, though its biochemical role requires further characterization. Notably, ΔaspC mutants accumulate asperlicin E but not mature asperlicin, suggesting AspC functions late in the pathway [5] [7]. Table 1 summarizes key genomic elements:

Table 1: Asperlicin C Biosynthetic Gene Cluster

GeneProtein TypeDomain ArchitectureFunction in Pathway
AspABimodular NRPSA-T-C-A-T-CTIterative anthranilate activation; tripeptide assembly & cyclization to asperlicin C/D
AspBFAD-dependent monooxygenaseSingle domainOxidative cyclization of asperlicin C to E
AspCMonomodular NRPSC-A-TProposed valine incorporation (late-stage modification)

Role of Precursor Incorporation: Tryptophan and Anthranilate Metabolic Pathways

Asperlicin C derives from three primary precursors: two anthranilate (Ant) units and one L-tryptophan (Trp) unit. Isotopic labeling studies using ¹⁴C-labeled precursors confirmed anthranilate originates from the shikimate pathway (likely via chorismate), while tryptophan is incorporated directly from primary metabolism [1] [5] [9]. The NRPS AspA exhibits stringent specificity:

  • Module 1 A domain: Recognizes and activates anthranilate as an aryl-β-amino acid, forming an aminoacyl-AMP intermediate tethered to T₁.
  • Module 2 A domain: Activates L-tryptophan specifically [4] [5].

The biosynthesis proceeds via a linear Ant-Ant-Trp tripeptidyl thioester intermediate tethered to the T₂ domain of AspA. The CT domain then catalyzes a tandem cyclization:

  • Macrocyclization: Nucleophilic attack by the N-terminal anthranilate amine on the Trp carbonyl, forming a 6-11-6 tricyclic system.
  • Transannular cyclization:
  • Kinetically favored path: N-5 of the second anthranilate attacks carbonyl 11 → asperlicin C (major product, ~90%).
  • Thermodynamically favored path: N-9 of Trp attacks carbonyl 4 → asperlicin D (minor product, ~10%) [1] [4].

Table 2: Precursor Incorporation in Asperlicin C

PrecursorOriginNRPS ModulePosition in ScaffoldKey Evidence
AnthranilateShikimate pathwayModule 1 (Iterative)Forms rings A & B (quinazoline core)¹⁴C-labeling; aspA A₁ domain specificity assays
L-TryptophanPrimary metabolismModule 2Forms rings C & D (benzodiazepinedione core)Gene knockout; heterologous expression in yeast

Directed Biosynthesis Strategies for Structural Analog Development

Directed biosynthesis leverages precursor feeding or genetic engineering to generate novel asperlicin analogs. Key approaches include:

  • Precursor Analog Feeding: Supplementing fermentation cultures of A. alliaceus with fluorinated anthranilate derivatives (e.g., 4-fluoroanthranilate, 5-fluoroanthranilate) yields fluorinated asperlicin C analogs. These retain core bioactivity while altering pharmacokinetic properties [1] [10].
  • Mutasynthesis: ΔaspA mutants fail to produce asperlicins. Feeding these mutants synthetic Ant-Ant-Trp tripeptides with modified tryptophan moieties (e.g., 5-hydroxytryptophan) can bypass the NRPS bottleneck, generating side chain-modified analogs [1].
  • Media Optimization: Substituting glucose with glycerol in fermentation media significantly enhances asperlicin C yields (from initial 15–30 mg/L to >900 mg/L), demonstrating the impact of carbon source regulation on biosynthesis [10].

Table 3: Directed Biosynthesis of Asperlicin C Analogs

StrategyModificationAnalog ProducedYield Enhancement/Outcome
Fluorinated anthranilate feedingRing-fluorinated AntFluoro-asperlicin CAltered electronic properties; retained CCKA affinity
Glycerol substitutionCarbon source shiftNative asperlicin CTiters increased from 30 mg/L to >900 mg/L
aspB knockoutBlocked oxidationAccumulated asperlicin CFacilitates purification for derivatization

Asperlicin C Monooxygenase (AspB): Catalytic Mechanisms and Biotransformation to Asperlicin E

AspB is a FAD-dependent monooxygenase essential for converting asperlicin C to the heptacyclic asperlicin E. Key catalytic features include:

  • Reaction Mechanism: AspB catalyzes an indole epoxidation at C2-C3 of the tryptophan-derived moiety in asperlicin C. The transient epoxide rearranges to a hydroxyiminium ion. This electrophile is attacked by the N-9 amide nitrogen of the diazepinone ring, forming a new C-N bond and the 7th ring (angular 5-membered ring), resulting in the heptacyclic asperlicin E scaffold [1] [5] [7].
  • Stereospecificity: AspB processes only the natural enantiomer of asperlicin C. ent-Asperlicin C undergoes epoxidation but stalls before cyclization due to mispositioned reactive groups, highlighting precise geometric constraints [1].
  • Kinetic Parameters: Purified AspB exhibits a kcat of 2.1 min⁻¹ and Km of 18 µM for asperlicin C, indicating high substrate affinity. It shows no activity toward asperlicin D or fumiquinazoline F [1] [5].

Deletion of aspB halts the pathway at asperlicin C (which accumulates 10-fold), confirming its role. Conversely, heterologous expression of aspB in E. coli enables in vitro conversion of synthetic asperlicin C to asperlicin E, validating its biotransformation function [1] [7].

Table 4: Biochemical Characterization of AspB Monooxygenase

PropertyValue/CharacteristicExperimental Evidence
Cofactor requirementFAD, O₂Yellow pigmentation; activity loss in anaerobic conditions
Substrate specificityAsperlicin C (not D or ent-C)In vitro assays with purified enzyme & synthetic substrates
Km18 µMMichaelis-Menten kinetics
kcat2.1 min⁻¹Turnover number calculation
ProductAsperlicin E (heptacyclic)NMR characterization of isolated enzymatic product

Compounds Mentioned: Asperlicin C, Asperlicin D, Asperlicin E, Anthranilate, L-Tryptophan, Fluoro-asperlicin C analogs.

Properties

CAS Number

93413-06-0

Product Name

Asperlicin C

IUPAC Name

(7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1

InChI Key

BUTFEAMXSRJHIM-NRFANRHFSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

Synonyms

(7S)-7-(1H-Indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.